![molecular formula C14H12BrClN2O2 B447310 5-bromo-N'-[1-(4-chlorophenyl)propylidene]-2-furohydrazide](/img/structure/B447310.png)
5-bromo-N'-[1-(4-chlorophenyl)propylidene]-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring, a bromine atom, and a chlorophenyl group
Preparation Methods
The synthesis of 5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide typically involves the reaction of 5-bromo-2-furaldehyde with 4-chlorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires refluxing for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated that this compound may possess anticancer properties, as it can inhibit the proliferation of cancer cells and induce apoptosis.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide can be compared with other similar compounds, such as:
5-bromo-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]furan-2-carbohydrazide: This compound has a similar structure but contains an additional chlorine atom on the phenyl ring, which may affect its chemical and biological properties.
5-bromo-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]furan-2-carbohydrazide:
The uniqueness of 5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12BrClN2O2 |
|---|---|
Molecular Weight |
355.61g/mol |
IUPAC Name |
5-bromo-N-[(E)-1-(4-chlorophenyl)propylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C14H12BrClN2O2/c1-2-11(9-3-5-10(16)6-4-9)17-18-14(19)12-7-8-13(15)20-12/h3-8H,2H2,1H3,(H,18,19)/b17-11+ |
InChI Key |
UPWQMMRMSJFMEZ-GZTJUZNOSA-N |
SMILES |
CCC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)Cl |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(O1)Br)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B447228.png)
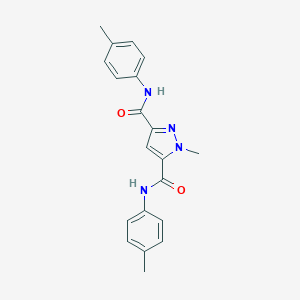
![(2-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-6-methoxyphenoxy)acetonitrile](/img/structure/B447233.png)
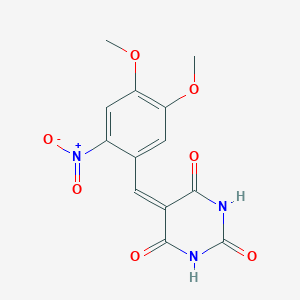
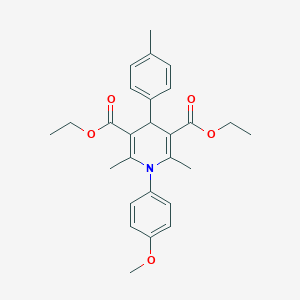
![2-({[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol](/img/structure/B447240.png)
![ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B447241.png)
![1-[1-Benzyl-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B447242.png)
![N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE](/img/structure/B447243.png)
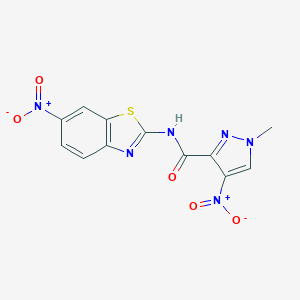

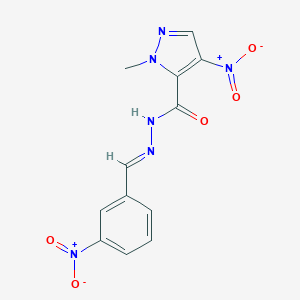
![2-bromo-6-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B447253.png)
![3-chlorobenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447254.png)
